tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
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Overview
Description
tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrazolo[5,1-b][1,3]oxazine ring system
Preparation Methods
The synthesis of tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate . Industrial production methods often involve the use of catalytic amounts of Zn(OTf)2 and tetrabutyl ammonium bromide to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents such as KMnO4 and OsO4 can be used.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Scientific Research Applications
tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate involves the formation of a stable carbamate protecting group. The tert-butyl group is cleaved under acidic conditions, resulting in the formation of a carbamic acid, which then decarboxylates to yield the free amine . This process is facilitated by the resonance stabilization of the intermediate carbocation .
Comparison with Similar Compounds
tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can be compared with other carbamate compounds such as:
tert-Butyl phenylcarbamate: Similar in structure but with a phenyl group instead of the pyrazolo[5,1-b][1,3]oxazine ring.
tert-Butyl N-phenylcarbamate: Another similar compound with a phenyl group.
tert-Butyl carbanilate: Contains a carbanilate moiety instead of the pyrazolo[5,1-b][1,3]oxazine ring.
The uniqueness of tert-Butyl ®-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific ring structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H17N3O3 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[(6R)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-8-6-14-9(16-7-8)4-5-12-14/h4-5,8H,6-7H2,1-3H3,(H,13,15)/t8-/m1/s1 |
InChI Key |
XEPWNCFRSBRQPY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN2C(=CC=N2)OC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2C(=CC=N2)OC1 |
Origin of Product |
United States |
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